molecular formula C6H3ClN2Se B023987 5-Chloro-2,1,3-benzoselenadiazole CAS No. 6343-86-8

5-Chloro-2,1,3-benzoselenadiazole

Cat. No. B023987
CAS RN: 6343-86-8
M. Wt: 217.52 g/mol
InChI Key: CTMDEMMDWLZMIP-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A solution of 4-chlorobenzene-1,2-diamine (1.50 g, 10.5 mmol) in EtOH (15 mL) was heated to reflux and selenium dioxide (1.28 g, 11.5 mmol) was added. The reaction was refluxed for 30 min and cooled to ambient temperature. The precipitated solid was filtered, washed thoroughly with H2O and dried under high vacuum to give the title compound. MS: m/z=219 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[Se:10](=O)=O>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2=[N:8][Se:10][N:9]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)N)N
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
[Se](=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed thoroughly with H2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(=N[Se]N2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.